molecular formula C12H13FN4O B4249296 N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide

N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide

Cat. No.: B4249296
M. Wt: 248.26 g/mol
InChI Key: LHPBIUBNGIPBGX-UHFFFAOYSA-N
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Description

“N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” is a compound that contains a 1,2,4-triazole moiety . Triazoles have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists due to their diverse biological activities . They have been reported to exhibit antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of varied metal salts with compounds like bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . The structures of the resulting coordination polymers are determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .


Molecular Structure Analysis

Triazoles exist as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The 1,2,4-triazole moiety is a five-membered nitrogen heterocycle compound, which is an important structural fragment in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse and complex. They can undergo various transformations, including electrophilic substitution, due to the excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature. However, triazoles generally have strong molecular ion peaks with the cleavage of bonds between N1–N2 and N4–C5 .

Mechanism of Action

The exact mechanism of action of “N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” is not specified in the available literature. However, triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities .

Safety and Hazards

The specific safety and hazards associated with “N-[2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide” are not detailed in the available literature. However, all chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

Properties

IUPAC Name

N-[2-fluoro-5-(1,2,4-triazol-4-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-8(2)12(18)16-11-5-9(3-4-10(11)13)17-6-14-15-7-17/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPBIUBNGIPBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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